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Compound of Interest

Compound Name: Cyclooctanecarbaldehyde

Cat. No.: B1346818 Get Quote

For researchers, scientists, and drug development professionals, unequivocal structural

confirmation of novel chemical entities is paramount. This guide provides a comparative

analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of

cyclooctanecarbaldehyde and its derivatives. We present supporting experimental data for

the parent compound and a representative derivative, alongside detailed protocols and a

comparison with alternative analytical techniques.

Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of

organic molecules. For cyclooctanecarbaldehyde and its derivatives, a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments

provides a comprehensive picture of the molecular framework, including stereochemistry.

¹H and ¹³C NMR Data
The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H and ¹³C NMR spectra are

highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint

of the molecule. Below is a comparison of the NMR data for cyclooctanecarbaldehyde and a

representative derivative, 4-oxocyclooctanecarbaldehyde.
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Assignment Cyclooctanecarbaldehyde

4-

Oxocyclooctanecarbaldehyd

e (Predicted)

¹H NMR

CHO 9.65 ppm (d, J = 2.0 Hz) 9.70 ppm (d, J = 2.0 Hz)

CH-CHO 2.55 ppm (m) 2.80 ppm (m)

CH₂ (α to C=O) - 2.40-2.60 ppm (m)

CH₂ (ring) 1.40-1.90 ppm (m) 1.50-2.20 ppm (m)

¹³C NMR

C=O (aldehyde) 204.5 ppm 204.0 ppm

C=O (ketone) - 212.0 ppm

CH-CHO 52.0 ppm 51.5 ppm

CH₂ (α to C=O) - 42.0 ppm

CH₂ (ring) 25.0-35.0 ppm 24.0-38.0 ppm

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm) for

Cyclooctanecarbaldehyde and 4-Oxocyclooctanecarbaldehyde in CDCl₃.

Experimental Protocols
Synthesis of Cyclooctanecarbaldehyde via Swern
Oxidation
A common and efficient method for the synthesis of aldehydes from primary alcohols is the

Swern oxidation.

Procedure:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled

to -78 °C under an inert atmosphere.
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Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise, and the mixture is stirred for

15 minutes.

A solution of cyclooctylmethanol (1.0 equivalent) in DCM is added slowly, and the reaction is

stirred for 45 minutes at -78 °C.

Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to

room temperature.

The reaction is quenched with water, and the organic layer is separated.

The aqueous layer is extracted with DCM, and the combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford

cyclooctanecarbaldehyde.
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Synthesis of Cyclooctanecarbaldehyde Workflow

NMR Sample Preparation and Analysis
Protocol:

Sample Preparation: Approximately 10-20 mg of the purified cyclooctanecarbaldehyde
derivative is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at a proton frequency of 400 MHz

using a standard pulse-acquire sequence. Key parameters include a spectral width of 16

ppm, a relaxation delay of 1 second, and an acquisition time of 2 seconds. 16 scans are

typically co-added.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at a carbon frequency of 100 MHz

with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an

acquisition time of 1 second are used. Typically, 1024 scans are accumulated.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used for COSY, HSQC, and

HMBC experiments to establish proton-proton and proton-carbon correlations.

Purified Compound Dissolve in CDCl3 with TMS Transfer to NMR Tube

Acquire 1D NMR
(¹H, ¹³C)

Acquire 2D NMR
(COSY, HSQC, HMBC)

Process & Analyze Spectra Structure Elucidation
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NMR Analysis Workflow

Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide

complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. For

cyclooctanecarbaldehyde, GC provides the retention time, a characteristic property, while MS

reveals the molecular weight and fragmentation pattern.

Expected GC-MS Data for Cyclooctanecarbaldehyde:

Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.
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Major Fragments: Common fragmentation pathways for aliphatic aldehydes include α-

cleavage and McLafferty rearrangement.[1][2][3][4] Key fragments would be expected at m/z

= 111 (loss of -CHO), 83 (loss of the formyl group and ethylene), and 55.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule based on the

absorption of infrared radiation.

Expected FTIR Data for Cyclooctanecarbaldehyde:

C=O Stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹, characteristic of an

aliphatic aldehyde carbonyl group.[5][6]

C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6]

C-H Stretch (alkane): Strong absorptions in the range of 2850-2950 cm⁻¹.[6][7]

Technique Information Provided Advantages Limitations

NMR

Detailed 3D structure,

stereochemistry,

connectivity

Unambiguous

structure

determination

Requires larger

sample amounts,

longer acquisition

times

GC-MS

Molecular weight,

fragmentation pattern,

purity

High sensitivity,

excellent for mixture

analysis

Isomers can be

difficult to distinguish,

fragmentation can be

complex

FTIR
Presence of functional

groups

Fast, non-destructive,

small sample size

Provides limited

information on the

overall molecular

skeleton

Table 2: Comparison of Analytical Techniques for the Structural Characterization of

Cyclooctanecarbaldehyde Derivatives.
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Relationship of Analytical Techniques

In conclusion, while GC-MS and FTIR provide valuable, complementary data for the

characterization of cyclooctanecarbaldehyde derivatives, NMR spectroscopy remains the

most powerful and definitive method for their complete structural elucidation. The combination

of these techniques offers a robust approach for the unambiguous confirmation of molecular

structures in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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